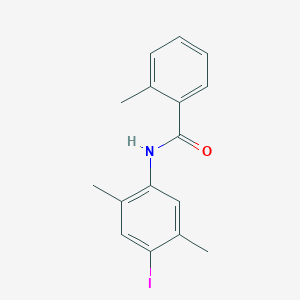![molecular formula C21H27N3O6S B244654 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B244654.png)
3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of benzamides and has been found to exhibit a range of biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is not fully understood. However, it has been proposed that the compound acts by inhibiting the activity of specific enzymes involved in various cellular processes. For example, the compound has been found to inhibit the activity of topoisomerase II (7), which is an enzyme involved in DNA replication and repair. Inhibition of topoisomerase II activity can lead to DNA damage and cell death, which may explain the anticancer activity of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide.
Biochemical and Physiological Effects:
3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been found to exhibit a range of biochemical and physiological effects. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells (2). It has also been found to inhibit the growth of fungal and bacterial pathogens (3,4). In addition, the compound has been investigated for its potential neuroprotective effects (5) and as an analgesic (6).
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide in lab experiments is its diverse range of potential therapeutic applications. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities, making it a valuable tool for investigating these diseases. However, one of the limitations of using this compound is its potential toxicity. The compound has been found to exhibit cytotoxic effects on normal cells in addition to cancer cells (2), which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide. One area of research could be the development of more efficient synthesis methods for the compound. Another area of research could be the investigation of the compound's potential use in combination with other drugs for the treatment of various diseases. Additionally, the mechanism of action of the compound could be further elucidated to better understand its therapeutic potential. Finally, the potential toxicity of the compound could be further investigated to determine its safety for use in humans.
Conclusion:
In conclusion, 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide is a chemical compound that has potential therapeutic applications in a range of diseases. The compound has been found to exhibit anticancer, antifungal, and antibacterial activities, and has been investigated for its potential use in the treatment of neurodegenerative diseases and as an analgesic. Further research is needed to fully understand the mechanism of action of the compound and to investigate its potential toxicity.
Méthodes De Synthèse
The synthesis method of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide involves the reaction of 3,4,5-trimethoxybenzoic acid with N-(4-(4-(methylsulfonyl)-1-piperazinyl)phenyl)chloroacetamide in the presence of a base. The reaction results in the formation of the desired compound. The synthesis method has been reported in the literature (1) and has been found to be efficient and reproducible.
Applications De Recherche Scientifique
3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anticancer (2), antifungal (3), and antibacterial (4) activities. The compound has also been investigated for its potential use in the treatment of neurodegenerative diseases (5) and as an analgesic (6). The diverse range of potential therapeutic applications of 3,4,5-trimethoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide makes it an attractive target for further research.
Propriétés
Formule moléculaire |
C21H27N3O6S |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
3,4,5-trimethoxy-N-[4-(4-methylsulfonylpiperazin-1-yl)phenyl]benzamide |
InChI |
InChI=1S/C21H27N3O6S/c1-28-18-13-15(14-19(29-2)20(18)30-3)21(25)22-16-5-7-17(8-6-16)23-9-11-24(12-10-23)31(4,26)27/h5-8,13-14H,9-12H2,1-4H3,(H,22,25) |
Clé InChI |
SGQUJRREBMVOGU-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-chloronicotinamide](/img/structure/B244571.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-3,4-dimethoxybenzamide](/img/structure/B244572.png)



![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244577.png)
![N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244579.png)
![N-[2-methyl-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244580.png)

![N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B244585.png)

![N-(3-(3-chlorobenzamido)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B244590.png)
![N-[4-(diethylamino)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B244593.png)
